Cas no 1702878-09-8 (6-Amino-4-(5-thiazolyl)-1,3,5-triazin-2(1H)-one)

6-Amino-4-(5-thiazolyl)-1,3,5-triazin-2(1H)-one is a heterocyclic compound featuring a triazine core substituted with an amino group and a thiazole moiety. This structure imparts unique reactivity and functional versatility, making it valuable in pharmaceutical and agrochemical research. The presence of both amino and thiazolyl groups enhances its potential as a building block for synthesizing biologically active molecules, particularly in the development of kinase inhibitors or antimicrobial agents. Its well-defined molecular framework allows for precise modifications, facilitating structure-activity relationship studies. The compound’s stability and compatibility with further derivatization underscore its utility in medicinal chemistry and material science applications.
6-Amino-4-(5-thiazolyl)-1,3,5-triazin-2(1H)-one structure
1702878-09-8 structure
商品名:6-Amino-4-(5-thiazolyl)-1,3,5-triazin-2(1H)-one
CAS番号:1702878-09-8
MF:C6H5N5OS
メガワット:195.201798200607
CID:5263359

6-Amino-4-(5-thiazolyl)-1,3,5-triazin-2(1H)-one 化学的及び物理的性質

名前と識別子

    • 6-Amino-4-(5-thiazolyl)-1,3,5-triazin-2(1H)-one
    • インチ: 1S/C6H5N5OS/c7-5-9-4(10-6(12)11-5)3-1-8-2-13-3/h1-2H,(H3,7,9,10,11,12)
    • InChIKey: IEOZLBWLWWYDAH-UHFFFAOYSA-N
    • ほほえんだ: N1C(N)=NC(C2SC=NC=2)=NC1=O

じっけんとくせい

  • 密度みつど: 1.96±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • ふってん: 388.7±34.0 °C(Predicted)
  • 酸性度係数(pKa): 5.79±0.70(Predicted)

6-Amino-4-(5-thiazolyl)-1,3,5-triazin-2(1H)-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-647153-10.0g
4-amino-6-(1,3-thiazol-5-yl)-2,5-dihydro-1,3,5-triazin-2-one
1702878-09-8
10.0g
$5695.0 2023-03-04
Enamine
EN300-647153-5.0g
4-amino-6-(1,3-thiazol-5-yl)-2,5-dihydro-1,3,5-triazin-2-one
1702878-09-8
5.0g
$4529.0 2023-03-04
Enamine
EN300-647153-1.0g
4-amino-6-(1,3-thiazol-5-yl)-2,5-dihydro-1,3,5-triazin-2-one
1702878-09-8
1.0g
$1726.0 2023-03-04
Enamine
EN300-647153-2.5g
4-amino-6-(1,3-thiazol-5-yl)-2,5-dihydro-1,3,5-triazin-2-one
1702878-09-8
2.5g
$3577.0 2023-03-04

6-Amino-4-(5-thiazolyl)-1,3,5-triazin-2(1H)-one 関連文献

6-Amino-4-(5-thiazolyl)-1,3,5-triazin-2(1H)-oneに関する追加情報

6-Amino-4-(5-thiazolyl)-1,3,5-Triazin-2(1H)-one CAS No. 1702878-09-8: A Comprehensive Overview

The compound 6-Amino-4-(5-thiazolyl)-1,3,5-triazin-2(1H)-one, with its CAS registry number 1702878-09-8, represents an innovative and versatile molecule in the field of biopharmaceuticals. Known for its unique structural features, this compound has garnered significant attention due to its potential applications in therapeutic drug development and chemical synthesis.

The molecular framework of 6-Amino-4-(5-thiazolyl)-1,3,5-triazin-2(1H)-one is characterized by a triazine ring, which serves as the core structure. This triazine moiety is further substituted with an amino group at position 6 and a thiazole ring at position 4. The thiazole ring introduces heteroatom diversity, enhancing the compound's electronic properties and reactivity.

Recent studies have highlighted the importance of such triazine-based compounds in antitumor and antimicrobial applications. The presence of an amino group renders the molecule highly reactive, making it a valuable precursor in multicomponent reactions (MCRs) and click chemistry. These reactions are pivotal in constructing complex molecular architectures with high precision and efficiency.

One of the most promising avenues for 6-Amino-4-(5-thiazolyl)-1,3,5-triazin-2(1H)-one is its role as a building block in the synthesis of bioactive molecules. For instance, the compound's triazine core can be functionalized to generate derivatives with antifungal, antiviral, or anti-inflammatory properties. Such derivatives are highly sought after in the pharmaceutical industry due to their potential to address unmet medical needs.

Additionally, the thiazole moiety in this compound is known to impart stabilizing effects on the triazine ring, thereby enhancing its thermal and chemical stability. This property is particularly advantageous in drug delivery systems, where the stability of the active ingredient is crucial for maintaining efficacy over prolonged periods.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of 6-Amino-4-(5-thiazolyl)-1,3,5-triazin-2(1H)-one with high accuracy. By employing techniques such as molecular docking and quantum mechanics modeling, scientists can identify potential targets for this compound in various disease models. These computational insights are instrumental in guiding experimental studies and accelerating the discovery process.

Another area of exploration involves the use of 6-Amino-4-(5-thiazolyl)-1,3,5-triazin-2(1H)-one in combinatorial chemistry. By systematically varying substituents on the triazine and thiazole rings, researchers can generate libraries of compounds with diverse pharmacological profiles. Such libraries are invaluable for discovering new drugs with high specificity and selectivity.

Despite its potential, the development of 6-Amino-4-(5-thiazolyl)-1,3,5-triazin-2(1H)-one into a commercial product requires addressing several challenges. These include optimizing synthetic routes to achieve high yields and purities, as well as evaluating the compound's pharmacokinetics and toxicity profiles. Collaborative efforts between academic researchers and pharmaceutical companies are essential to overcoming these hurdles.

Looking ahead, the triazine-thiazole hybrid architecture of this compound is poised to play a significant role in precision medicine. By designing derivatives that target specific pathways or receptors, it may be possible to develop therapies with minimal off-target effects and enhanced therapeutic outcomes.

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